1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVWCHITCWBYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride typically involves the reaction of 3-aminopiperidine with 4,4,4-trifluorobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorobutanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The trifluorobutanone moiety can influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Observations:
Trifluorobutanone Group: Present in the target compound and 1-(6-chloropyridin-3-yl)-4,4,4-trifluorobutan-1-one, this group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Aminopiperidine vs.
Stereochemistry : The (3R)-configuration in the target compound may enhance binding affinity to DPP-4 residues (e.g., Tyr547, Glu206) compared to racemic mixtures .
Pharmacological and Biochemical Insights
- DPP-4 Inhibition: Molecular docking studies of analogs (e.g., 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile) show interactions with Tyr547 and Glu206 residues, critical for DPP-4 activity . The target compound’s trifluorobutanone moiety may mimic carbonyl groups in substrates, enhancing competitive inhibition.
- Solubility: The hydrochloride salt improves aqueous solubility compared to freebase analogs, a feature absent in neutral compounds like benzyl 4-aminopiperidine-1-carboxylate .
Research and Commercial Considerations
- Availability: The target compound faces intermittent stock shortages, unlike widely available intermediates like benzyl 4-aminopiperidine-1-carboxylate .
- Synthesis Challenges: Stereospecific production of the (3R)-aminopiperidine configuration requires chiral catalysts or resolution techniques, increasing cost compared to non-chiral analogs .
Biological Activity
1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride (CAS No. 1807938-63-1) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a trifluorobutanone moiety and a piperidine ring, suggests interesting biological activity that warrants detailed exploration.
- Molecular Formula : CHClFNO
- Molecular Weight : 260.69 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in polar solvents
The biological activity of 1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that it may modulate serotonin and norepinephrine levels, akin to established antidepressants.
- CNS Effects : Its structural similarity to known psychoactive compounds hints at possible central nervous system (CNS) effects, including anxiolytic or sedative properties.
- Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| CNS Effects | Potential anxiolytic properties | |
| Antimicrobial | Efficacy against certain bacterial strains |
Case Study 1: Antidepressant Potential
A study examining the structure-function relationship of related compounds indicated that modifications to the piperidine structure could enhance antidepressant-like effects in animal models. The findings suggest that 1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride may share similar mechanisms of action as traditional antidepressants, warranting further investigation into its efficacy and safety profile in clinical settings .
Case Study 2: CNS Activity
Research into the pharmacodynamics of compounds with similar scaffolds has revealed significant interactions with dopamine and serotonin receptors. These interactions are crucial for developing treatments for mood disorders. In vitro assays have shown promising results for analogs of this compound in modulating neurotransmitter release .
Safety and Toxicology
The safety profile of 1-(3-Aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride indicates potential irritative effects on skin and eyes. Hazard statements include:
Q & A
Q. What are the standard synthetic routes for preparing piperidine-based trifluoromethyl ketones like 1-(3-aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride?
- Methodological Answer : Piperidine derivatives with trifluoromethyl groups are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React a piperidine precursor (e.g., 3-aminopiperidine) with a trifluorobutane carbonyl derivative under basic conditions (e.g., K₃PO₄/CuI catalysis, as in ).
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl peaks at ~δ 110-120 ppm in ¹³C NMR) and piperidine ring conformation .
- Mass Spectrometry : HR-MS (ESI) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₁₅F₃N₂O·HCl).
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at λmax ~255 nm (common for aromatic/heterocyclic amines) .
- Elemental Analysis : Confirm chloride content (e.g., ~15-20% for hydrochloride salts) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10-15 minutes .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for similar piperidine trifluoromethyl ketones?
- Methodological Answer :
- Parameter Screening : Vary solvents (DMF vs. THF), bases (K₃PO₄ vs. NaH), and catalysts (CuI vs. Pd-based systems) to assess yield improvements .
- Temperature Control : Reactions at 100°C (e.g., aryl coupling) may require inert atmospheres to prevent byproduct formation .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₃PO₄/CuI in DMF | 82 | ≥98 |
| NaH/THF | 65 | 90 |
| Pd(OAc)₂ in toluene | 75 | 95 |
| Data adapted from piperidinone syntheses . |
Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Hypothesis Testing : If a ¹H NMR signal deviates (e.g., piperidine CH₂ protons split abnormally), consider:
- Tautomerism : Keto-enol equilibria in trifluoromethyl ketones.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, HSQC can link ¹H signals to ¹³C environments, clarifying trifluoromethyl interactions .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder under vacuum to reduce hydrolytic degradation .
- Additives : Include desiccants (e.g., silica gel packs) in storage vials.
- Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) and track purity via HPLC .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., FP-tagged substrates) to measure IC₅₀ values against target enzymes (e.g., kinases).
- Positive Controls : Compare to known inhibitors (e.g., Pfmrk inhibitors in ).
- Data Normalization : Correct for background signals using vehicle controls (e.g., DMSO ≤0.1% v/v) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed molecular weights in HR-MS?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
